

Decoding the Certificate of Analysis: A Technical Guide to Caffeic Acid-13C3

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Compound of Interest

Compound Name: Caffeic acid-13C3

Cat. No.: B10779608

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive explanation of the data and methodologies presented in a typical Certificate of Analysis (CoA) for **Caffeic acid-13C3**. Understanding the nuances of a CoA is critical for ensuring the quality, identity, and purity of this isotopically labeled internal standard, which is paramount for accurate quantitative analysis in research and drug development.

Quantitative Data Summary

A Certificate of Analysis for **Caffeic acid-13C3** provides critical quantitative data that attests to the quality of the material. The following tables summarize the key specifications typically presented.

Table 1: General Properties and Identification

Parameter	Specification
Chemical Name	(E)-3-(3,4-dihydroxyphenyl)(1,2,3- ¹³ C ₃)prop-2-enoic acid
CAS Number	1185245-82-2[1][2]
Molecular Formula	C ₆ ¹³ C ₃ H ₈ O ₄ [1][2]
Molecular Weight	183.14 g/mol [1]
Appearance	A solid
Solubility	Slightly soluble in DMSO and very slightly soluble in Methanol[2]

Table 2: Purity and Isotopic Enrichment

Analytical Test	Method	Result
Chemical Purity	HPLC-UV	>95.00%[1][3]
Isotopic Enrichment	Mass Spectrometry	≥99 atom % ¹³ C
Identity	¹ H-NMR	Consistent with structure

Experimental Protocols

The analytical results presented in a CoA are derived from rigorous experimental procedures. The following sections detail the methodologies for the key analytical techniques used to characterize **Caffeic acid-¹³C₃**.

High-Performance Liquid Chromatography (HPLC-UV) for Chemical Purity

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a standard method for determining the chemical purity of **Caffeic acid-¹³C₃**. This technique separates the compound of interest from any impurities.

Protocol:

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size) is commonly used.[4]
- Mobile Phase: A common mobile phase is a mixture of acetonitrile and water (containing 0.1% formic acid or another acid to control pH).[5] An isocratic or gradient elution can be employed. For example, an isocratic mobile phase could be a mixture of acetonitrile, methanol, and aqueous formic acid (e.g., 10:10:80 v/v/v).[6]
- Flow Rate: A typical flow rate is between 0.7 and 1.0 mL/min.[4][5]
- Column Temperature: The analysis is usually performed at a controlled ambient temperature, for instance, 27°C.[6]
- Detection: The UV detector is set to a wavelength where caffeic acid exhibits strong absorbance, typically around 321-325 nm.[4][5]
- Injection Volume: A small volume of the sample, typically 10 μ L, is injected.[4]
- Quantification: The purity is determined by calculating the peak area of **Caffeic acid-13C3** as a percentage of the total peak area in the chromatogram.

Nuclear Magnetic Resonance (^1H -NMR) for Structural Confirmation

Proton Nuclear Magnetic Resonance (^1H -NMR) spectroscopy is a powerful technique used to confirm the chemical structure of **Caffeic acid-13C3**. The resulting spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Protocol:

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: A small amount of the **Caffeic acid-13C3** is dissolved in a deuterated solvent, such as dimethyl sulfoxide- d_6 (DMSO- d_6) or methanol- d_4 .

- **Data Acquisition:** A standard ^1H -NMR experiment is performed. The resulting spectrum is then compared to the known spectrum of unlabeled caffeic acid, accounting for the coupling patterns that may be altered by the ^{13}C labeling in the acrylic acid moiety. The chemical shifts, signal multiplicities, and integration values should be consistent with the expected structure.

Mass Spectrometry (MS) for Isotopic Enrichment Determination

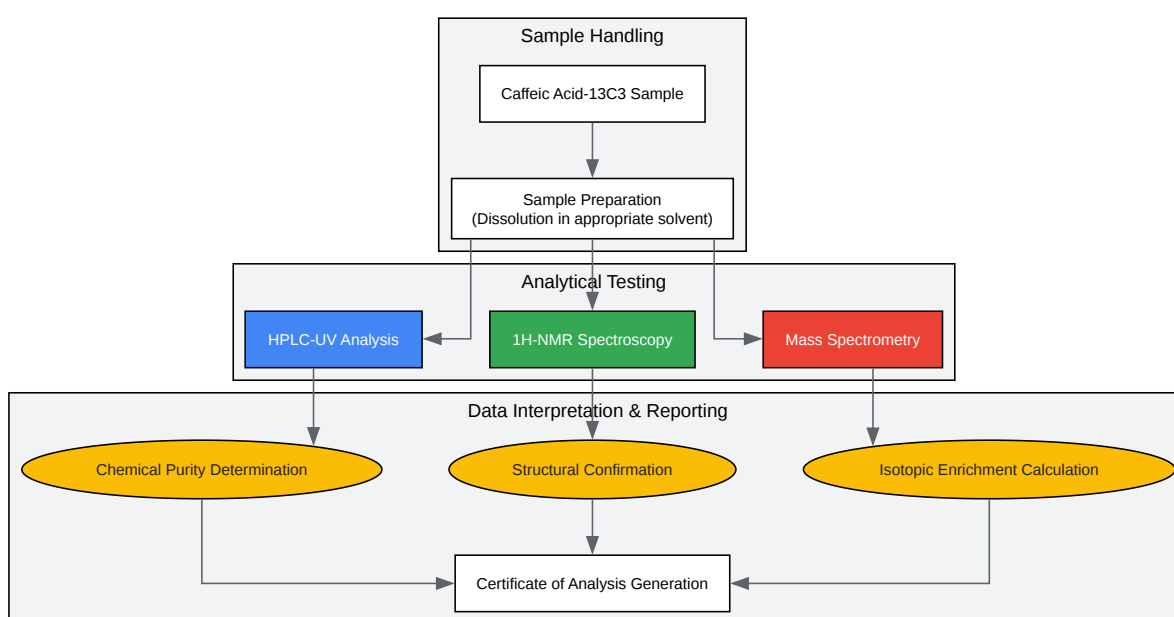
Mass spectrometry is the definitive technique for determining the isotopic enrichment of **Caffeic acid- $^{13}\text{C}_3$** . This analysis confirms the incorporation of the ^{13}C isotopes and quantifies the percentage of molecules that are correctly labeled.

Protocol:

- **Instrumentation:** A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
- **Ionization:** Electrospray ionization (ESI) is a common ionization technique for this type of molecule.
- **Analysis Mode:** The mass spectrometer is operated in full scan mode to observe the mass-to-charge ratio (m/z) of the molecular ions.
- **Data Analysis:**
 - The mass spectrum will show a cluster of peaks corresponding to the different isotopic compositions of the **Caffeic acid- $^{13}\text{C}_3$** .
 - The most abundant peak should correspond to the molecule with three ^{13}C atoms ($M+3$).
 - The isotopic enrichment is calculated by comparing the intensity of the $M+3$ peak to the sum of the intensities of all isotopic peaks (M , $M+1$, $M+2$, etc.).
 - Corrections for the natural abundance of ^{13}C and other isotopes in the rest of the molecule are applied to determine the precise isotopic enrichment.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of the analytical procedures described in a Certificate of Analysis for **Caffeic acid-13C3**.



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